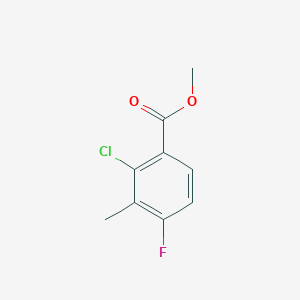

Methyl 2-chloro-4-fluoro-3-methylbenzoate

CAS No.:

Cat. No.: VC13686604

Molecular Formula: C9H8ClFO2

Molecular Weight: 202.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8ClFO2 |

|---|---|

| Molecular Weight | 202.61 g/mol |

| IUPAC Name | methyl 2-chloro-4-fluoro-3-methylbenzoate |

| Standard InChI | InChI=1S/C9H8ClFO2/c1-5-7(11)4-3-6(8(5)10)9(12)13-2/h3-4H,1-2H3 |

| Standard InChI Key | LRLNNIXUTMDFST-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1Cl)C(=O)OC)F |

| Canonical SMILES | CC1=C(C=CC(=C1Cl)C(=O)OC)F |

Introduction

Methyl 2-chloro-4-fluoro-3-methylbenzoate is an organic compound belonging to the benzoate family, characterized by a methyl ester group and chloro and fluoro substituents on the aromatic ring. Despite the lack of specific information on this exact compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general principles of organic chemistry.

Synthesis

The synthesis of methyl 2-chloro-4-fluoro-3-methylbenzoate would typically involve chlorination and fluorination steps of a benzoic acid derivative, followed by esterification with methanol. Common reagents include chlorinating agents like chlorine gas or N-chlorosuccinimide for chlorination, and fluorinating agents such as fluorine gas or Selectfluor for fluorination. Esterification can be achieved using methanol in the presence of an acid catalyst.

Applications

Compounds with similar structures, such as methyl 5-chloro-2-fluoro-3-methylbenzoate, have shown potential in medicinal chemistry due to their biological activity, particularly in enzyme inhibition or activation roles. Methyl 2-chloro-4-fluoro-3-methylbenzoate could similarly be explored for applications in pharmaceuticals or agrochemicals.

Research Findings

While specific research findings on methyl 2-chloro-4-fluoro-3-methylbenzoate are not available, studies on related compounds suggest that halogenated benzoates can exhibit significant biological activity. For instance, compounds with chloro and fluoro substituents are noted for their enhanced reactivity and potential roles in drug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume